Cas no 80517-21-1 (4-Fluoro-2-nitrobenzonitrile)

4-Fluoro-2-nitrobenzonitrile structure
4-Fluoro-2-nitrobenzonitrile structure
Produktname:4-Fluoro-2-nitrobenzonitrile
CAS-Nr.:80517-21-1
MF:C7H3FN2O2
MW:166.10932469368
MDL:MFCD00277447
CID:720557
PubChem ID:2774652

4-Fluoro-2-nitrobenzonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Fluoro-2-nitrobenzonitrile
    • Benzonitrile,4-fluoro-2-nitro-
    • 2-Cyano-5-fluoronitrobenzene
    • Benzonitrile, 4-fluoro-2-nitro-
    • PubChem4795
    • 4-Fluoro-2-nitrobenzonitrle
    • KSC497Q7L
    • 4-fluoro-2-nitro-benzonitrile
    • MNEAKKQYFSYZEU-UHFFFAOYSA-N
    • 4-fluoro-2-nitrobenzenecarbonitrile
    • SBB055173
    • VZ29005
    • TRA0077603
    • RP02452
    • AS01690
    • LS10257
    • 4-Fluoro-2-nitrobenzonitrile (ACI)
    • 2-Nitro-4-fluorobenzenecarbonitrile
    • AKOS005257815
    • FT-0618463
    • SCHEMBL404745
    • MFCD00277447
    • DTXSID50379152
    • A9955
    • AM20060266
    • CS-W002604
    • 80517-21-1
    • SY020840
    • EN300-104065
    • J-515351
    • DS-1207
    • AC-4089
    • MDL: MFCD00277447
    • Inchi: 1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
    • InChI-Schlüssel: MNEAKKQYFSYZEU-UHFFFAOYSA-N
    • Lächelt: N#CC1C([N+](=O)[O-])=CC(F)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 166.01800
  • Monoisotopenmasse: 166.018
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 229
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 69.6
  • XLogP3: 1.4

Experimentelle Eigenschaften

  • Farbe/Form: Weißes bis gelbliches Kristallpulver
  • Dichte: 1.489
  • Schmelzpunkt: 71 °C
  • Siedepunkt: 311.6℃ at 760 mmHg
  • Flammpunkt: 39.2°C
  • Brechungsindex: 1.303
  • PSA: 69.61000
  • LogP: 2.12878

4-Fluoro-2-nitrobenzonitrile Sicherheitsinformationen

4-Fluoro-2-nitrobenzonitrile Zolldaten

  • HS-CODE:2926909090
  • Zolldaten:

    China Zollkodex:

    2926909090

    Übersicht:

    299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

4-Fluoro-2-nitrobenzonitrile Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-104065-0.05g
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
0.05g
$19.0 2023-10-28
Enamine
EN300-104065-0.1g
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
0.1g
$19.0 2023-10-28
eNovation Chemicals LLC
D508184-5g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 97%
5g
$160 2024-05-24
eNovation Chemicals LLC
D508184-25g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 97%
25g
$180 2024-05-24
Enamine
EN300-104065-0.5g
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
0.5g
$33.0 2023-10-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTHL0106-5G
4-fluoro-2-nitrobenzonitrile
80517-21-1 95%
5g
¥ 613.00 2023-04-13
abcr
AB225995-1 g
4-Fluoro-2-nitrobenzonitrile, 95%; .
80517-21-1 95%
1g
€77.40 2023-04-27
Chemenu
CM157566-5g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 95%
5g
$107 2021-06-17
TRC
F594998-100mg
4-Fluoro-2-nitrobenzonitrile
80517-21-1
100mg
$64.00 2023-05-18
Chemenu
CM157566-10g
4-Fluoro-2-nitrobenzonitrile
80517-21-1 95%
10g
$173 2021-06-17

4-Fluoro-2-nitrobenzonitrile Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Cuprous cyanide
Referenz
A method of preparing 4-fluoro-2-nitrobenzonitrile as a neuroleptic intermediate
, Czechoslovakia, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium cyanide ,  Cuprous chloride
Referenz
Fluorinated tricyclic neuroleptics with prolonged action. 7-Fluoro-11-[4-(2-hydroxyethyl)piperazino]-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1986, 51(3), 698-722

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate ,  Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  20 h, 160 °C
Referenz
Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions
Fu, Zhengjiang; et al, Organic & Biomolecular Chemistry, 2020, 18(41), 8381-8385

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid
1.2 Reagents: Potassium cyanide ,  Cuprous chloride Solvents: Acetic acid ,  Water
1.3 Reagents: Sodium carbonate Solvents: Acetic acid ,  Water
Referenz
Fluorinated tricyclic neuroleptics with prolonged action. 7-Fluoro-11-[4-(2-hydroxyethyl)piperazino]-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1986, 51(3), 698-722

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Cuprous cyanide Solvents: Hexamethylphosphoramide
Referenz
Fluorinated tricyclic neuroleptics with prolonged action: derivatives and analogs of 2-[4-(7-fluoro-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-11-yl]piperazine-1-yl)ethanol
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1987, 52(7), 1811-33

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid ,  Potassium iodide Solvents: Water
2.1 Reagents: Cuprous cyanide Solvents: Hexamethylphosphoramide
Referenz
Fluorinated tricyclic neuroleptics with prolonged action: derivatives and analogs of 2-[4-(7-fluoro-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-11-yl]piperazine-1-yl)ethanol
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1987, 52(7), 1811-33

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid
2.2 Reagents: Potassium cyanide ,  Cuprous chloride Solvents: Acetic acid ,  Water
2.3 Reagents: Sodium carbonate Solvents: Acetic acid ,  Water
Referenz
Fluorinated tricyclic neuroleptics with prolonged action. 7-Fluoro-11-[4-(2-hydroxyethyl)piperazino]-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1986, 51(3), 698-722

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 h, 160 °C
Referenz
Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions
Fu, Zhengjiang; et al, Journal of Organic Chemistry, 2016, 81(7), 2794-2803

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  20 h, 160 °C
Referenz
Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions
Fu, Zhengjiang; et al, Organic & Biomolecular Chemistry, 2020, 18(41), 8381-8385

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
Referenz
Fluorinated tricyclic neuroleptics with prolonged action: derivatives and analogs of 2-[4-(7-fluoro-2-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-11-yl]piperazine-1-yl)ethanol
Protiva, Miroslav; et al, Collection of Czechoslovak Chemical Communications, 1987, 52(7), 1811-33

Synthetic Routes 11

Reaktionsbedingungen
Referenz
Seven-membered heterocycles. 28. Neuroleptic piperazinyl derivatives of 10H-thieno[3,2-c][1]benzazepines and 4H-thieno[2,3-c][1]benzazepines
Hunziker, Fritz; et al, European Journal of Medicinal Chemistry, 1981, 16(5), 391-8

Synthetic Routes 12

Reaktionsbedingungen
1.1 -
2.1 Catalysts: Cuprous cyanide
Referenz
A method of preparing 4-fluoro-2-nitrobenzonitrile as a neuroleptic intermediate
, Czechoslovakia, , ,

4-Fluoro-2-nitrobenzonitrile Raw materials

4-Fluoro-2-nitrobenzonitrile Preparation Products

4-Fluoro-2-nitrobenzonitrile Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:80517-21-1)4-Fluoro-2-nitrobenzonitrile
A9955
Reinheit:99%
Menge:100g
Preis ($):419.0